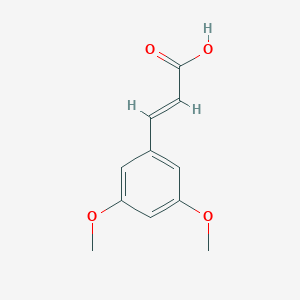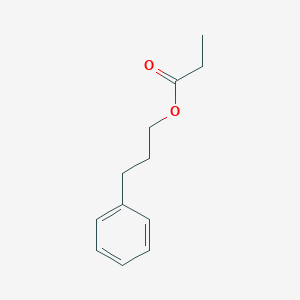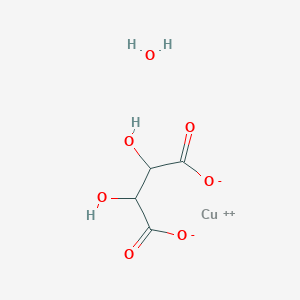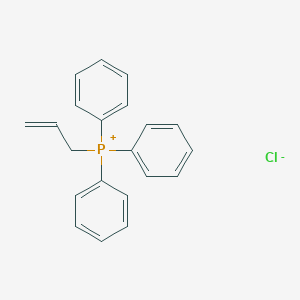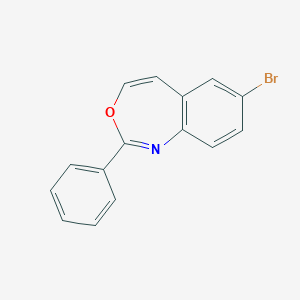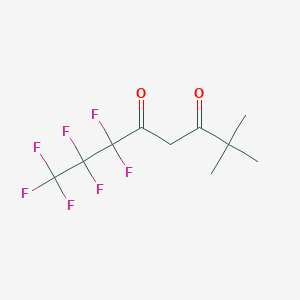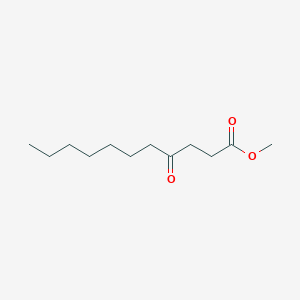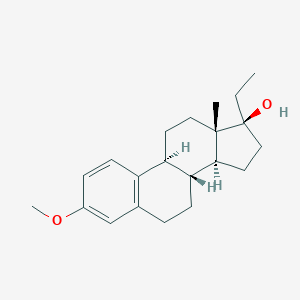
17alpha-Ethylestradiol 3-methyl ether
Descripción general
Descripción
17alpha-Ethylestradiol 3-methyl ether (EE3ME) is a synthetic estrogenic compound that has been extensively studied for its potential use in scientific research. This compound is structurally similar to natural estrogen and has been found to exhibit strong estrogenic activity in various in vitro and in vivo assays.
Aplicaciones Científicas De Investigación
Detection in Biological Samples : 17alpha-Ethylestradiol 3-methyl ether, as part of the oestrogens family, has been a subject of study for its detection in biological samples. Biddle et al. (2007) developed an analytical approach capable of detecting oestradiol isomers at low levels in bovine serum and urine, which is significant for distinguishing between normal samples and those from animals treated with growth-promoting implants (Biddle et al., 2007).
Imaging Agents : The compound has been studied for its potential as an estrogen receptor imaging agent. Ali et al. (2000) synthesized and evaluated new 125I-radioiodinated estrogens as potential estrogen receptor imaging agents, showcasing the importance of 17alpha-Ethylestradiol derivatives in this field (Ali et al., 2000).
Environmental Impact and Remediation : The persistence and effects of 17alpha-Ethylestradiol in the environment, particularly in aquatic systems, have been a significant area of research. Zha et al. (2008) conducted a multigeneration experiment on Chinese rare minnows to investigate the effects of synthetic estrogen EE(2), closely related to 17alpha-Ethylestradiol, demonstrating its significant impact on aquatic life at very low concentrations (Zha et al., 2008).
Pharmacology and Biochemistry : The compound and its derivatives have also been studied for their pharmacological properties and interactions with biological receptors. Wölfling et al. (2003) examined the receptor-binding of normal and 13-epi-D-homoestrones and their 3-methyl ethers, finding that these compounds are recognized by the estrogen receptor, although with lower relative binding affinities than the reference compound, 3,17beta-estradiol (Wölfling et al., 2003).
Propiedades
Número CAS |
17550-03-7 |
|---|---|
Nombre del producto |
17alpha-Ethylestradiol 3-methyl ether |
Fórmula molecular |
C21H30O2 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S,17S)-17-ethyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H30O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h6,8,13,17-19,22H,4-5,7,9-12H2,1-3H3/t17-,18-,19+,20+,21+/m1/s1 |
Clave InChI |
NVYBDSYHTNOJSQ-MJCUULBUSA-N |
SMILES isomérico |
CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC)C)O |
SMILES |
CCC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC)C)O |
SMILES canónico |
CCC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC)C)O |
Otros números CAS |
17550-03-7 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

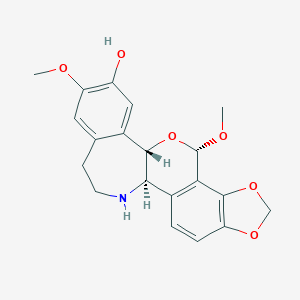
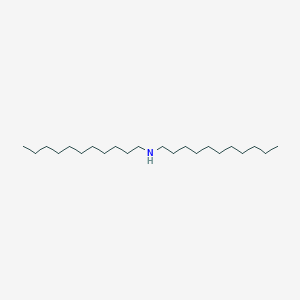
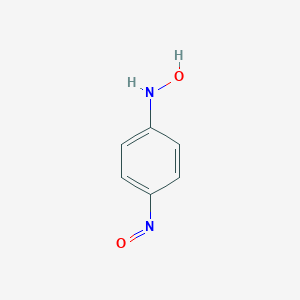
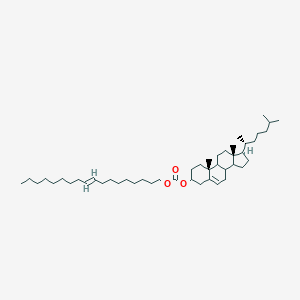
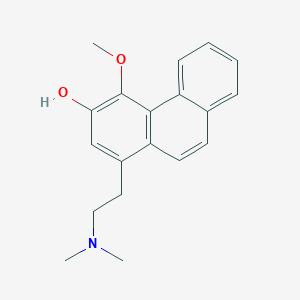
![Tetrabenzo[a,cd,j,lm]perylene](/img/structure/B92305.png)
